

# A Comprehensive Technical Guide to 2-(4-Bromothiophen-2-yl)acetonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(4-Bromothiophen-2-yl)acetonitrile

Cat. No.: B062297

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CAS Number: 160005-43-6

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of **2-(4-Bromothiophen-2-yl)acetonitrile**. This document provides a structured overview of its known data, detailed experimental protocols, and insights into its relevance in medicinal chemistry.

## Chemical and Physical Properties

**2-(4-Bromothiophen-2-yl)acetonitrile** is a substituted thiophene derivative with a molecular formula of  $C_6H_4BrNS$  and a molecular weight of 202.07 g/mol .<sup>[1]</sup><sup>[2]</sup> It is a key intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. A summary of its key physical properties is presented in the table below.

Property	Value	Reference
CAS Number	160005-43-6	[1]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrNS	[1][2]
Molecular Weight	202.07 g/mol	[1][2]
Physical Form	Solid	
Boiling Point	289.3 °C at 760 mmHg	
Density	1.665 g/cm <sup>3</sup>	
Flash Point	128.8 °C	

## Synthesis and Experimental Protocols

The synthesis of **2-(4-Bromothiophen-2-yl)acetonitrile** can be achieved through a multi-step process commencing with a commercially available starting material, 4-bromothiophene-2-carboxaldehyde. The general synthetic pathway involves the reduction of the aldehyde to an alcohol, followed by conversion to the corresponding acetonitrile.

### Experimental Protocol: Synthesis of 2-(4-Bromothiophen-2-yl)acetonitrile

#### Step 1: Synthesis of (4-Bromothiophen-2-yl)methanol

This procedure outlines the reduction of 4-bromothiophene-2-carboxaldehyde to (4-bromothiophen-2-yl)methanol.

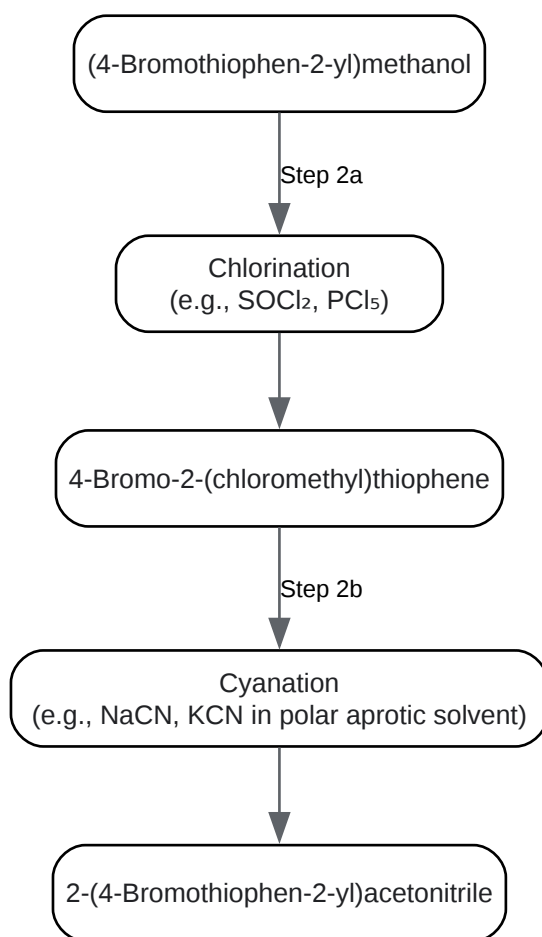
- Materials:
  - 4-Bromothiophene-2-carboxaldehyde (9.55 g, 50 mmol)
  - Sodium borohydride (3.78 g, 100 mmol)
  - Ethanol (100 ml)
  - Hydrochloric acid (for acidification)

- Diethyl ether (for extraction)
- Water
- Ice bath
- Standard laboratory glassware
- Procedure:
  - A solution of 4-bromothiophene-2-carboxaldehyde (9.55 g, 50 mmol) in 100 ml of ethanol is prepared in a suitable flask and cooled in an ice bath.[\[1\]](#)
  - Sodium borohydride (3.78 g, 100 mmol) is gradually added to the cooled solution.[\[1\]](#)
  - After the addition is complete, the reaction mixture is stirred for an additional 1.5 hours at room temperature.[\[1\]](#)
  - The reaction is then acidified with hydrochloric acid.[\[1\]](#)
  - The mixture is concentrated to dryness under reduced pressure.[\[1\]](#)
  - Water is added to the residue, and the product is extracted with diethyl ether.[\[1\]](#)
  - The organic extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield (4-bromothiophen-2-yl)methanol as an oil (yield: 9.29 g, 96%).[\[1\]](#)

#### Step 2: Conversion of (4-Bromothiophen-2-yl)methanol to **2-(4-Bromothiophen-2-yl)acetonitrile**

While a detailed, peer-reviewed experimental protocol for this specific conversion was not found in the public literature, a plausible synthetic route would involve a two-step process: chlorination of the alcohol followed by cyanation. The following is a generalized workflow based on standard organic chemistry transformations.

- Conceptual Workflow:



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Conceptual synthetic workflow for the conversion of the intermediate alcohol to the final nitrile product.

## Spectroscopic Characterization

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **2-(4-Bromothiophen-2-yl)acetonitrile** is not readily available in the public domain. For researchers synthesizing this compound, the following characteristic signals would be expected:

- <sup>1</sup>H NMR: Signals corresponding to the methylene protons of the acetonitrile group and the two aromatic protons on the thiophene ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.
- <sup>13</sup>C NMR: Resonances for the two carbons of the acetonitrile group (the quaternary carbon and the nitrile carbon) and the four carbons of the bromothiophen ring.

- IR Spectroscopy: A characteristic sharp absorption band for the nitrile ( $\text{C}\equiv\text{N}$ ) stretching vibration, typically in the range of  $2260\text{-}2240\text{ cm}^{-1}$ .
- Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom.

## Applications in Drug Discovery and Medicinal Chemistry

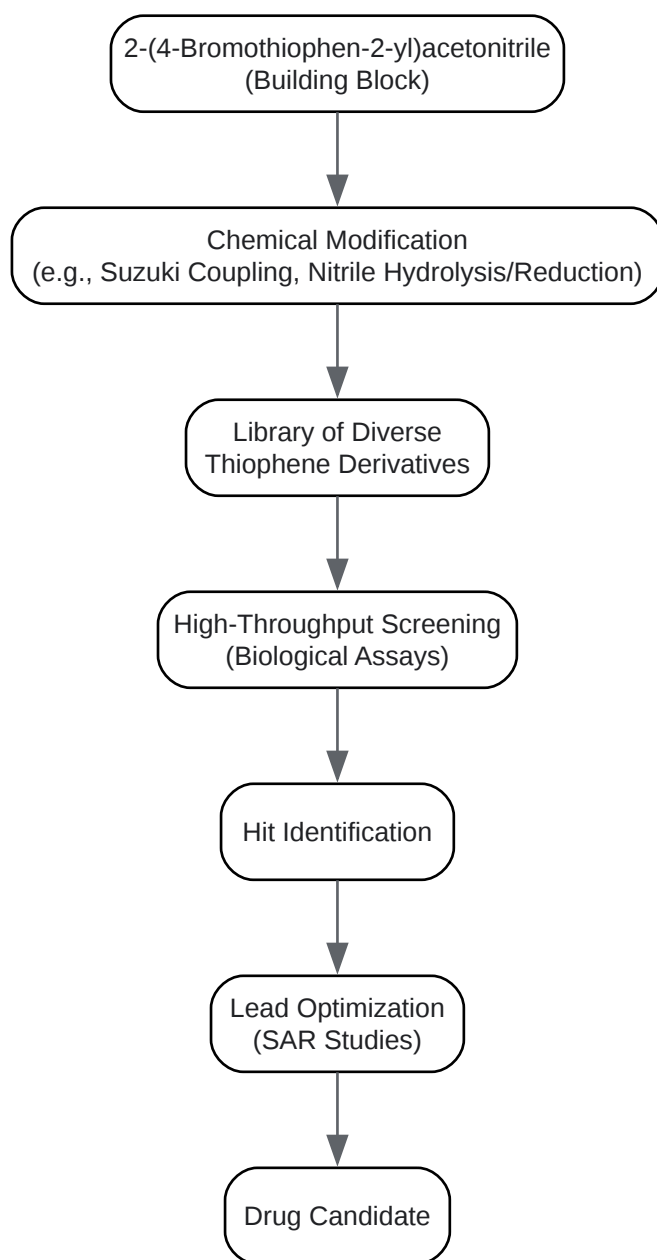
Thiophene and its derivatives are recognized as important "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds and approved drugs.[3] The thiophene ring is a versatile bioisostere for the benzene ring and can engage in various interactions with biological targets.

While specific studies detailing the biological activity or signaling pathway modulation of **2-(4-Bromothiophen-2-yl)acetonitrile** are not extensively reported, its structural motifs are found in compounds investigated for various therapeutic areas. Thiophene derivatives have been explored for their potential as:

- Antimicrobial agents
- Anticancer agents
- Anti-inflammatory agents
- Neurological disorder treatments

The presence of a reactive nitrile group and a bromine atom on the thiophene ring makes **2-(4-Bromothiophen-2-yl)acetonitrile** a valuable building block for generating a diverse library of compounds for high-throughput screening in drug discovery programs. The bromine atom, in particular, serves as a handle for further functionalization via cross-coupling reactions, such as the Suzuki or Stille couplings, enabling the introduction of various substituents to explore structure-activity relationships.

The general workflow for utilizing such a building block in a drug discovery context is illustrated below.



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